N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with methoxy and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazole ring.
Fusing the Triazole and Quinazoline Rings: The triazole ring is then fused with a quinazoline ring through a series of reactions, often involving catalysts and specific reaction conditions.
Introduction of Methoxy and Methylphenyl Groups:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,4]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- **N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-B]QUINAZOLIN-5-AMINE
Uniqueness
N-(2-METHOXY-5-METHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific triazoloquinazoline structure, which imparts distinct chemical and biological properties
Biological Activity
N-(2-Methoxy-5-methylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.
- Molecular Formula : C24H26N4O2S
- Molecular Weight : 410.526 g/mol
- CAS Number : 124937-85-5
- Density : 1.2 g/cm³
- Boiling Point : 575.1 °C
The compound's mechanism of action is primarily linked to its ability to inhibit specific kinases and inflammatory pathways. Recent studies have indicated that derivatives of triazoloquinazoline compounds can effectively bind to mitogen-activated protein kinases (MAPKs), such as ERK2, p38α, and JNK3, which are crucial in inflammatory responses and cancer progression .
Anti-inflammatory Activity
Research has shown that this compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazoloquinazoline derivatives, compounds with similar scaffolds demonstrated IC50 values less than 50 µM in inhibiting LPS-induced NF-κB/AP-1 reporter activity . This suggests that the compound may effectively reduce pro-inflammatory cytokine production.
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For example:
- HepG2 Cell Line : IC50 values around 6.29 μM.
- HCT-116 Cell Line : IC50 values as low as 2.44 μM.
These results indicate a strong potential for the compound in targeting cancer cells while maintaining lower toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structural modifications in the triazoloquinazoline scaffold significantly influence biological activity. The presence of specific functional groups enhances binding affinity to target proteins and improves pharmacological effects. For instance:
- The introduction of bulky substituents at certain positions has been correlated with increased cytotoxicity.
- The presence of sulfonyl groups appears to enhance the compound's solubility and bioavailability .
Case Studies
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-8-11-17(12-9-15)33(30,31)24-23-26-22(25-19-14-16(2)10-13-21(19)32-3)18-6-4-5-7-20(18)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODUWZUJQFSKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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